molecular formula C19H17ClO2 B13839037 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride

2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride

Cat. No.: B13839037
M. Wt: 312.8 g/mol
InChI Key: WYHNTBYZCHZGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is a chemical compound with the molecular formula C19H16O2·HCl and a molecular weight of 276.34 + 36.46. It is an intermediate in the synthesis of 5-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon with carcinogenic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves several steps. One common method starts with the reaction of 4-methyl-1-naphthaldehyde with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinones, hydrocarbon derivatives, and substituted aromatic compounds.

Scientific Research Applications

2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic hydrocarbons.

    Biology: The compound is studied for its potential biological activities, including its role in carcinogenesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, causing mutations and alterations in cellular functions. This interaction is primarily mediated through the formation of reactive intermediates that can induce oxidative stress and damage cellular structures.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Used in organic synthesis.

    4-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-3-methyl Benzoic Acid: Known for its mechanochromic luminescent properties.

Uniqueness

2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of polycyclic aromatic hydrocarbons with carcinogenic activity.

Properties

Molecular Formula

C19H17ClO2

Molecular Weight

312.8 g/mol

IUPAC Name

2-[(4-methylnaphthalen-1-yl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C19H16O2.ClH/c1-13-10-11-15(17-8-5-4-7-16(13)17)12-14-6-2-3-9-18(14)19(20)21;/h2-11H,12H2,1H3,(H,20,21);1H

InChI Key

WYHNTBYZCHZGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CC3=CC=CC=C3C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.